molecular formula C5H5N5OS B13285478 2,7-Diamino-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one

2,7-Diamino-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one

Cat. No.: B13285478
M. Wt: 183.19 g/mol
InChI Key: BRZWVAYKFPHXFQ-UHFFFAOYSA-N
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Description

2,7-Diamino-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a chemical scaffold of significant interest in medicinal chemistry research, particularly in the development of novel anti-infective agents. This compound is part of the [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one family, a class of nitrogen-bridged heterocyclic systems known for a broad spectrum of biological activities . Recent scientific investigations have highlighted the immense potential of this chemical class. Specifically, related thiadiazolopyrimidinone derivatives have demonstrated remarkable abilities to inhibit biofilm formation and disperse pre-existing mature biofilms in a range of clinically relevant Gram-positive and Gram-negative pathogens, as well as the fungus Candida albicans . Biofilms are a critical virulence factor, responsible for up to 80% of chronic infections, as they can make bacterial cells up to 1000 times more resistant to conventional antibiotic therapies . The antibiofilm mechanism represents an innovative anti-virulence strategy, which can combat persistent infections while imposing limited selective pressure for the development of new resistance mechanisms . Furthermore, structurally similar thiadiazolopyrimidine analogues have shown promising cytotoxic efficacy in anticancer research, with some derivatives exhibiting potent activity against breast cancer cell lines (MCF-7) in vitro . This compound is provided For Research Use Only. It is intended for use in laboratory research and is not approved for human or diagnostic use. Researchers should consult the Safety Data Sheet for proper handling and storage information.

Properties

Molecular Formula

C5H5N5OS

Molecular Weight

183.19 g/mol

IUPAC Name

2,7-diamino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C5H5N5OS/c6-2-1-3(11)10-5(8-2)12-4(7)9-10/h1H,6H2,(H2,7,9)

InChI Key

BRZWVAYKFPHXFQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C2N(C1=O)N=C(S2)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diamino-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one typically involves a multi-step process. One common method includes the cyclization of appropriate precursors through a series of reactions such as cycloaddition, reduction, and deamination . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,7-Diamino-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, which can occur under different conditions depending on the reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the outcome and efficiency of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives. Substitution reactions can lead to a wide range of functionalized products, depending on the nucleophiles involved.

Scientific Research Applications

2,7-Diamino-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,7-Diamino-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Substituent Variations and Associated Activities

Compound Name Substituents Biological Activity Key Findings Reference
2,7-Diamino-5H-[1,3,4]thiadiazolo[...]-5-one 2-NH₂, 7-NH₂ Not explicitly reported Enhanced H-bonding potential
7-Methyl-2-(phenoxymethyl)-5H-[...]-5-one 7-CH₃, 2-OCH₂Ph Xanthine oxidase inhibition (IC₅₀ ~1 µM) Potent inhibitor; phenoxymethyl critical
Indole-tethered [1,3,4]oxadiazolo[...]-5-one Indole + oxadiazole Anti-pancreatic cancer (IC₅₀ 7.7 µM) Superior to thiadiazolo analogues
2-Ethyl-7-piperazinyl-5H-[...]-5-one 2-C₂H₅, 7-piperazine αIIbβ3 receptor antagonism Methyl retains activity; bulkier groups inactive

Key Observations :

  • Heterocycle Hybrids : Replacement of the thiadiazole ring with oxadiazole (e.g., in anti-cancer hybrids) improves potency, likely due to altered electronic properties .

Key Observations :

  • The 2,7-diamino derivative may require multi-step synthesis, as direct introduction of amino groups is challenging .
  • Green methods using vanadium oxide/fluorapatite offer higher yields and sustainability compared to traditional PPA routes .

Pharmacological and Functional Comparisons

Enzyme Inhibition Profiles

  • Xanthine Oxidase (XO) Inhibition: 7-Methyl-2-phenoxymethyl derivatives exhibit IC₅₀ values ~1 µM, outperforming non-methylated analogues. The 2,7-diamino compound’s activity remains unexplored but could benefit from amino-driven H-bonding .
  • Antimicrobial Activity : Indole-tethered thiadiazolo derivatives show biofilm dispersal activity, with potency linked to indole’s hydrophobicity .

Receptor Binding and SAR

  • αIIbβ3 Antagonism: Small substituents (e.g., F, CH₃) at the 2-position retain activity, while bulkier groups abolish binding. The 2,7-diamino compound’s dual amino groups may mimic key interactions observed in piperazine-containing analogues .

Biological Activity

2,7-Diamino-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to consolidate the research findings related to its biological activity, including cytotoxicity, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiadiazole-pyrimidine framework, which is known for its pharmacological versatility. The synthesis of 2,7-diamino derivatives has been achieved through various methodologies, including one-pot reactions and cycloaddition techniques. For instance, a study highlighted an efficient one-pot synthesis method that yielded several derivatives with promising biological profiles .

Cytotoxicity

Recent studies have demonstrated the cytotoxic potential of this compound derivatives against various cancer cell lines. Notably:

  • MCF-7 Cells : Compounds exhibited IC50 values ranging from 5.69 to 9.36 µM, indicating strong efficacy against breast cancer cells .
  • A549 Cells : Certain derivatives showed potent cytotoxic effects against non-small cell lung cancer cells using the sulforhodamine B assay .

The structure-activity relationship (SAR) analyses revealed that specific substitutions significantly enhance cytotoxicity, particularly those containing electrophilic groups at the 2-position of the thiadiazole ring .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

  • Antibacterial Activity : In vitro studies tested against Gram-positive and Gram-negative bacteria indicated that some derivatives demonstrated minimum inhibitory concentrations (MIC) below 100 µg/mL against strains like Staphylococcus aureus and E. coli. Notably, certain compounds showed promising biofilm dispersal capabilities against pathogens such as Candida albicans and Propionibacterium acnes with BIC50 values around 39 µg/mL .
CompoundMIC (µg/mL)Activity Type
8e<100Antibacterial
8j39Biofilm Dispersal
8k<100Antibacterial

Antiviral and Other Activities

Thiadiazolo-pyrimidine derivatives have also shown antiviral properties. Research indicates that these compounds can inhibit viral replication and may serve as potential agents against various viral infections. Other biological activities reported include:

  • Antitumor : Demonstrated potential as PARP1 inhibitors.
  • Antiglycation : Exhibited properties that may help in managing diabetic complications.
  • Antioxidant : Some derivatives have shown significant antioxidant activity in vitro .

Case Studies and Research Findings

  • Cytotoxicity in Cancer Research :
    A study evaluated the effects of various substituted thiadiazolopyrimidines on MCF-7 cells. The results indicated a clear correlation between structural modifications and increased cytotoxicity, highlighting the importance of molecular design in drug development.
  • Antimicrobial Efficacy :
    Another research project focused on the antibacterial activity of synthesized thiadiazolo-pyrimidines against biofilm-forming microorganisms. The findings suggested that specific substitutions enhanced the ability to disrupt biofilm architecture, which is critical in treating chronic infections.

Q & A

Basic Research Question

  • IR Spectroscopy : Identifies C=O (1660–1680 cm⁻¹) and C=N (1610–1640 cm⁻¹) stretching vibrations .
  • NMR :
    • ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm) and NH signals (δ 9.3–10.5 ppm) confirm substitution patterns .
    • ¹³C NMR : Carbonyl (δ 160–170 ppm) and thiadiazole carbons (δ 140–150 ppm) validate ring fusion .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 277 for chlorophenyl derivatives) confirm molecular weight .

What biological activities have been reported for this compound and its derivatives?

Basic Research Question

  • Antimicrobial Activity : Derivatives with bromo or methyl substituents show MIC values <10 µg/mL against S. aureus and E. coli .
  • Antitumor Activity : 7-Methyl derivatives inhibit RNA synthesis in HeLa cells (IC₅₀: 12–25 µM) .
  • Enzyme Inhibition : Xanthine oxidase inhibition (IC₅₀: 8.2 µM) is linked to 2-phenoxymethyl substitutions .

Advanced Insight : Bioactivity correlates with electron-withdrawing groups (e.g., Cl, Br) at position 2 .

How do structural modifications at positions 2 and 7 influence bioactivity?

Advanced Research Question

  • Position 2 :
    • Methyl groups reduce αIIbβ3 receptor antagonism (IC₅₀: 120 nM → 350 nM), while fluorine retains activity .
    • Larger substituents (e.g., ethyl) abolish binding due to steric clashes with Asp224 in the receptor .
  • Position 7 :
    • Methoxy or thiophene substitutions enhance biofilm dispersal against P. aeruginosa (MBIC₅₀: 16 µg/mL) .

Q. SAR Table :

Substituent (Position 2)αIIbβ3 IC₅₀ (nM)RNA Synthesis Inhibition (IC₅₀, µM)
H10025
CH₃35012
F11018
Source : .

How can researchers resolve contradictions in substituent effects on bioactivity?

Advanced Research Question
Contradictions arise from assay-specific conditions (e.g., receptor vs. enzyme targets). For example:

  • Methyl at Position 2 : Reduces αIIbβ3 binding but enhances RNA synthesis inhibition. This suggests divergent mechanisms: steric hindrance vs. electron-donating effects .
  • Fluorine : Retains receptor activity due to hydrogen bonding with Asp224 but shows weaker enzyme inhibition .

Methodology : Use computational docking (e.g., DFT) to model substituent-receptor interactions and validate with mutagenesis .

What are optimized conditions for ultrasound-promoted synthesis of derivatives?

Advanced Research Question

  • Catalyst : NaOH in ethanol (0.1 equiv.) .
  • Temperature : 60–70°C under 40 kHz ultrasound irradiation .
  • Reaction Time : 25–30 minutes for >85% yield .
  • Scope : Compatible with substituted benzaldehydes and malononitrile .

Limitation : Ultrasonication is less effective for electron-deficient aldehydes (e.g., nitro groups) .

How do computational methods aid in designing bioactive derivatives?

Advanced Research Question

  • DFT Analysis : Predicts charge distribution and reactive sites. For example, indole-tagged hybrids show high electron density at C7, correlating with antitumor activity .
  • Molecular Docking : Identifies key interactions (e.g., hydrogen bonding between 2-F substituents and αIIbβ3 Asp224) .

Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values .

What is the proposed mechanism for RNA synthesis inhibition by thiadiazolo-pyrimidinones?

Advanced Research Question

  • Target : RNA polymerase II (RNAP II), validated via radiolabeled nucleotide incorporation assays .
  • Mode : Competitive inhibition at the nucleotide-binding pocket, with Ki values <20 µM for 7-methyl derivatives .
  • Structural Requirement : A free amino group at position 7 is critical for binding .

How can researchers improve the antimicrobial efficacy of these compounds?

Advanced Research Question

  • Hybridization : Fusing naphthofuran or indole moieties enhances membrane penetration (e.g., MIC: 4 µg/mL for naphthofuran hybrids) .
  • Biofilm Disruption : Thiophene-3-yl derivatives reduce S. epidermidis biofilm biomass by 70% at 32 µg/mL .

Limitation : Hydrophobic substituents reduce aqueous solubility, requiring formulation optimization .

How do substituents at position 6 influence receptor binding and selectivity?

Advanced Research Question

  • Carboxamide vs. Carboxylate : Carboxamide derivatives (e.g., morpholinyl) show higher αIIbβ3 selectivity (>100-fold vs. other integrins) due to hydrogen bonding with Lys216 .
  • Phenyl vs. Alkyl : Bulky aryl groups (e.g., 4-chlorophenyl) improve platelet aggregation inhibition (IC₅₀: 50 nM) but reduce metabolic stability .

Methodology : Radioligand displacement assays and pharmacokinetic profiling in murine models .

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